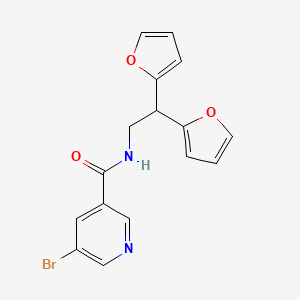

![molecular formula C20H16ClN5O4S2 B2506873 N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 851785-51-8](/img/structure/B2506873.png)

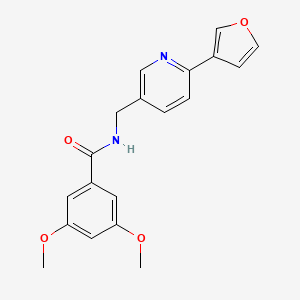

N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide" is a derivative of benzothiazole acetamide, which is a class of compounds known for their potential pharmacological activities. The benzothiazole nucleus is a prominent structure in medicinal chemistry, often associated with a broad spectrum of biological properties.

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents into the molecule, enhancing its biological activity. For instance, the synthesis of N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, a related compound, was achieved by fulfilling the structural requirements of a pharmacophore and was evaluated for anticonvulsant activities . Similarly, other derivatives have been synthesized using microwave-assisted methods, which are known for reducing reaction times and improving yields .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their biological activity. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen-bonded assemblies, which are influenced by the nature of the substituents on the benzothiazole moiety . These hydrogen bonds are crucial for the stability and crystalline nature of the compounds.

Chemical Reactions Analysis

The reactivity of benzothiazole acetamide derivatives is often explored in the context of their potential as drug precursors. The acidity constants (pKa) of these compounds have been determined, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, which is essential for understanding their chemical behavior in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are closely related to their structural features. The presence of different substituents can significantly alter these properties, affecting their pharmacokinetic parameters and drug-likeness. For instance, the anticonvulsant activity of a compound is influenced by its median effective dose (ED50) and toxic dose (TD50), which are determined by its physical and chemical characteristics . Additionally, the antibacterial activity of these compounds is tested against various microorganisms, and their efficacy can be linked to their molecular structure and properties .

Applications De Recherche Scientifique

Synthesis and Evaluation of Derivatives for Anticonvulsant Activities

Research on derivatives of the benzothiazole and oxadiazole moieties, including compounds similar in structure to N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, has shown significant anticonvulsant activity. For instance, a study on indoline derivatives of aryloxadiazole amine and benzothiazole acetamide demonstrated potent anticonvulsant effects in mice models, highlighting the compound's relevance in developing new anticonvulsant drugs (Nath et al., 2021).

Antitumor Activity Evaluation

Another study focused on benzothiazole derivatives bearing different heterocyclic rings, which were synthesized and evaluated for their antitumor activity against a broad spectrum of human tumor cell lines. The findings suggested considerable anticancer activities for certain compounds, indicating the potential of benzothiazole and oxadiazole derivatives in cancer therapy research (Yurttaş et al., 2015).

Antibacterial Agents

Derivatives of benzothiazole and oxadiazole have also been synthesized and tested for their antibacterial activity, demonstrating significant efficacy against various bacterial strains. This suggests that compounds with structures akin to this compound could serve as potential leads in the development of new antibacterial agents (Ramalingam et al., 2019).

Propriétés

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O4S2/c21-12-5-7-13(8-6-12)29-10-16(27)22-9-18-25-26-20(30-18)31-11-17(28)24-19-23-14-3-1-2-4-15(14)32-19/h1-8H,9-11H2,(H,22,27)(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLZMGBDDAYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)